molecular formula C13H23NO B2555012 3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide CAS No. 2097930-51-1

3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide

Cat. No.: B2555012
CAS No.: 2097930-51-1
M. Wt: 209.333
InChI Key: XXZAUYGHINBVOX-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide is a high-purity synthetic organic compound offered for research and development purposes. This molecule features a 3,3-dimethylbutanamide group linked to a 4-methylidenecyclohexyl moiety, a structure that suggests potential for investigation in various scientific fields. Its molecular architecture, containing both a bulky tert-butyl-like substituent and a reactive cyclohexylidene group, makes it a candidate for use as a chemical intermediate or building block in synthetic organic chemistry, particularly in the development of more complex molecules with specialized properties. Researchers in material science may explore its utility as a precursor in the synthesis of novel polymers or as a potential curing agent for epoxy resin systems, given that structurally related cyclohexylamine compounds like 3,3'-Dimethyl-4,4'-diaminodicyclohexylmethane (DMDC) are known to be used in such applications . The specific mechanism of action for this compound is highly dependent on the research context and is not fully characterized. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-10-5-7-11(8-6-10)14-12(15)9-13(2,3)4/h11H,1,5-9H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZAUYGHINBVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1CCC(=C)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide typically involves the reaction of 3,3-dimethylbutanoyl chloride with 4-methylidenecyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide with analogous butanamide derivatives based on molecular structure, substituents, applications, and synthesis methods:

Compound Name Molecular Formula Key Substituents Application/Use Synthesis Method (If Available) Reference
This compound C₁₃H₂₃NO 3,3-dimethyl, 4-methylidenecyclohexyl Not reported Likely amine + diketene condensation*
2-Bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butanamide (Bromobutide) C₁₃H₁₉BrNO 2-bromo, 3,3-dimethyl, 1-methyl-1-phenylethyl Herbicide (Sumiherb™) Bromination of precursor amide
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide C₁₃H₂₀N₂O 2-amino (R-configuration), 3,3-dimethyl, benzyl Research reagent (Kanto) Chiral synthesis via enantioselective routes
N-Cyclohexylacetoacetamide C₁₁H₁₉NO₂ Cyclohexyl, acetoacetyl Intermediate in α-oxoketene synthesis Condensation of cyclohexylamine + diketene

Key Observations:

Structural Variations: Bromobutide (C₁₃H₁₉BrNO) shares the 3,3-dimethylbutanamide core but incorporates a bromine atom at C2 and a bulky 1-methyl-1-phenylethyl group. This enhances its herbicidal activity by increasing lipophilicity and target-site affinity . Amino-Substituted Derivatives (e.g., (2R)-2-amino-3,3-dimethyl-N-(phenylmethyl)butanamide) exhibit chiral centers and benzyl groups, which are critical for biological interactions (e.g., enzyme inhibition) . N-Cyclohexylacetoacetamide lacks the 3,3-dimethyl substitution but features a cyclohexyl group, enabling its use as a precursor for α-oxoketene S,S-acetals .

Synthetic Routes: The synthesis of N-cyclohexylacetoacetamide involves condensation of cyclohexylamine with diketene at low temperatures (0°C), yielding 94% product . This method may be adaptable to this compound by substituting 4-methylidenecyclohexylamine.

Functional Implications: Herbicidal Activity: Bromobutide’s efficacy as a herbicide is attributed to its halogenated structure and hydrophobic substituents, which enhance soil persistence and membrane penetration . The target compound’s 4-methylidenecyclohexyl group may confer similar advantages but requires empirical validation. Chiral Specificity: Amino-substituted derivatives (e.g., (2R)-isomer) highlight the importance of stereochemistry in pharmacological activity, suggesting that the target compound’s biological profile (if any) could depend on its conformational flexibility .

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